molecular formula C13H14BrNO2 B060351 N-Boc-5-bromoindole CAS No. 182344-70-3

N-Boc-5-bromoindole

Cat. No. B060351
CAS RN: 182344-70-3
M. Wt: 296.16 g/mol
InChI Key: PBWDRTGTQIXVBR-UHFFFAOYSA-N
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Description

N-Boc-5-bromoindole, also known as tert-Butyl 5-bromoindole-1-carboxylate, is a chemical compound with the empirical formula C13H14BrNO2 . It can undergo Sonogashira coupling reaction with N,N-diisopropylprop-2-ynylamine to afford the corresponding propargylic diisopropylamine . It is formed as an intermediate during the synthesis of 2-(5-substituted-1H-indol-3-yl)-N-hydroxyacetamide derivatives .


Synthesis Analysis

N-Boc-5-bromoindole can be synthesized through a Sonogashira coupling reaction with N,N-diisopropylprop-2-ynylamine . It is also formed as an intermediate during the synthesis of 2-(5-substituted-1H-indol-3-yl)-N-hydroxyacetamide derivatives . Another efficient synthesis method for 5-bromoindole involves indole as a raw material undergoing sodium sulfonate substitution reaction, followed by a reaction with an acylation reagent, and finally an addition reaction with bromine .


Molecular Structure Analysis

The molecular structure of N-Boc-5-bromoindole consists of a bromine atom attached to the 5th position of an indole ring, which is further connected to a tert-butyl group through a carbonyl linkage .


Chemical Reactions Analysis

N-Boc-5-bromoindole can undergo Sonogashira coupling reaction with N,N-diisopropylprop-2-ynylamine to afford the corresponding propargylic diisopropylamine .


Physical And Chemical Properties Analysis

N-Boc-5-bromoindole is a solid substance with a melting point of 56-57 °C (lit.) . Its empirical formula is C13H14BrNO2, and it has a molecular weight of 296.16 . The compound’s InChI key is PBWDRTGTQIXVBR-UHFFFAOYSA-N .

Safety and Hazards

N-Boc-5-bromoindole is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Relevant Papers One relevant paper discusses a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Mechanism of Action

Target of Action

N-Boc-5-bromoindole, also known as tert-Butyl 5-Bromo-1H-indole-1-carboxylate, is primarily used as an intermediate in the synthesis of more complex chemical compounds . The specific targets of N-Boc-5-bromoindole depend on the final compound it is used to synthesize.

Mode of Action

The mode of action of N-Boc-5-bromoindole involves its transformation into other compounds. It can undergo a Buchwald-Hartwig amination with tBu-carbamate followed by regioselective bromination to form di-Boc-protected 5-aminoindole . The resulting compound can then interact with its targets in a manner determined by its specific structure and properties.

Biochemical Pathways

As an intermediate, N-Boc-5-bromoindole is involved in the biochemical pathways leading to the synthesis of the final compound. For example, it can be used in the synthesis of 2-(5-substituted-1H-indol-3-yl)-N-hydroxyacetamide derivatives .

Result of Action

The result of N-Boc-5-bromoindole’s action is the formation of other chemical compounds. For example, it can be transformed into di-Boc-protected 5-aminoindole . The effects of these compounds at the molecular and cellular level would depend on their specific structure and properties.

Action Environment

The action of N-Boc-5-bromoindole is influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals, which can affect the efficiency of the reactions it is involved in. For example, the Buchwald-Hartwig amination and subsequent bromination require specific conditions to proceed efficiently .

properties

IUPAC Name

tert-butyl 5-bromoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWDRTGTQIXVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369512
Record name N-Boc-5-bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-5-bromoindole

CAS RN

182344-70-3
Record name N-Boc-5-bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-5-bromoindole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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